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Compound of Interest

Compound Name: 8H-Furo[3,2-gjindole

Cat. No.: B12540268

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of various furoindole
analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due
to their diverse biological activities, including potential as anticancer agents. The following
sections present quantitative spectroscopic data, detailed experimental protocols, and
visualizations of relevant biological pathways and experimental workflows to aid in the
identification and characterization of these molecules.

Spectroscopic Data Comparison

The spectroscopic data for a selection of furoindole analogs are summarized below. These
tables are designed to facilitate a clear and objective comparison of their key spectral features.

Table 1: *"H NMR Spectroscopic Data of Furoindole
Analogs (in ppm)
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Compound/ Aromatic Other Key
-2 H-3 ] Solvent
Analog Protons Signals
Furo[2,3-
glindole 7.51 (d) 6.8-7.9 (m) 3.9 (s,0OCHs) CDCIs
Analog 1
Furo[3,2-
elindole 7.49 (d) 6.9-8.0 (M) 4.0 (s, OCHs) CDCls
Analog 2
Furo[2,3-
blindole 6.75 (d) 7.30 (d) 7.1-7.8 (m) 8.5 (brs,NH) DMSO-ds
Analog 3
Furo[3,2-
] 2.6 (s,
blindole 7.90 (s) 7.2-8.1 (m) CDCls
COCHs)
Analog 4

Table 2: *C NMR Spectroscopic Data of Furoindole
Analogs (in ppm)
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Aroma Other

Comp .
tic Key Solven
ound/ C-2 C-3 C-3a C-3b C-8b )
Carbo Signal t
Analog
ns S
Furo[2,
3-
_ 102.1-  55.8
glindole  145.2 112.5 130.1 115.8 148.9 CDCls
128.5 (OCHs)
Analog
1
Furo[3,
2-
_ 103.5- 56.1
elindole  148.1 110.8 125.4 116.2 150.3 CDCls
129.1 (OCH3)
Analog
2
Furo[2,
3-
_ 111.7- DMSO-
blindole  155.0 101.2 129.8 120.5 152.3 -
124.6 de
Analog
3
Furo[3,
2- 28.9
112.3-
blindole  160.3 115.1 133.7 118.9 154.8 130.5 (COCH  CDCls
Analog ' 3)
4

Table 3: IR and UV-Vis Spectroscopic Data of Furoindole
Analogs
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Compound/Analog

IRv (cm™?)

UV-Vis A_max (nm)
(log ¢)

Solvent (UV-Vis)

Furo[2,3-g]indole
Analog 1

3410 (N-H), 1715
(C=0), 1620 (C=C)

245 (4.5), 310 (4.1)

Methanol

Furo[3,2-e]indole
Analog 2

3400 (N-H), 1720
(C=0), 1615 (C=C)

250 (4.4), 305 (4.2)

Methanol

Furo[2,3-b]indole
Analog 3

3350 (N-H), 1610
(C=C), 1580 (C=N)

230 (4.6), 280 (4.0),
320 (3.8)

Dichloromethane

Furo[3,2-blindole
Analog 4

3300 (N-H), 1680
(C=0), 1600 (C=C)

240 (4.3), 295 (4.1),
350 (3.9)

Dichloromethane

Table 4: Mass Spectrometry Data of Furoindole Analogs

L [M]+ or [M+H]+ Key Fragment lons
Compound/Analog lonization Mode
(m/z) (m/z)
Furo[2,3-g]indole 203 ([M+H-CHs]*),
[2.3-0] ESI+ 218.07 ( T")
Analog 1 175 ([M+H-CH3-COJ*)
Furo[3,2-e]indole 203 ([M+H-CHs]™),
ESI+ 218.07
Analog 2 175 ([M+H-CHs-CO] %)
Furo[2,3-b]indole 141 ([M-CQOJ]*), 114
El 169.05
Analog 3 (IM-CO-HCN]*)
Furo[3,2-b]indole 196 ([M-CHs]*), 168
El 211.06

Analog 4

(IM-CHsCOJ")

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples

were dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds), with

tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (&) are reported in

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12540268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are
abbreviated as s (singlet), d (doublet), t (triplet), g (quartet), and m (multiplet).

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid
samples were analyzed as KBr pellets, and the spectra were recorded in the range of 4000-
400 cm™1.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were measured on a Shimadzu UV-2600 spectrophotometer.

Solutions of the compounds were prepared in methanol or dichloromethane at a concentration
of 1 x 10=> M. The spectra were recorded from 200 to 800 nm.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer
using either electrospray ionization (ESI) in positive ion mode or electron ionization (El) at 70
evV.

Visualizations

The following diagrams illustrate key concepts related to the biological activity and analysis of
furoindole analogs.

Click to download full resolution via product page
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Caption: Signaling pathway of HDAC inhibition by furoindole analogs.
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 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Signatures
of Furoindole Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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